5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
Description
5-{[(tert-Butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1296224-76-4) is a pyrazole-based organic compound with a molecular formula of C₁₁H₁₅N₃O₄ (corrected from , which erroneously lists C₈H₇N₃O₂). It features a tert-butoxycarbonyl (Boc)-protected amino group at position 5, a methyl group at position 1, and a carboxylic acid moiety at position 3 of the pyrazole ring. This structure enables versatile applications in medicinal chemistry, particularly as a building block for drug discovery, due to its reactive carboxylic acid group and Boc-protected amine, which facilitate further derivatization .
Properties
IUPAC Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-7-5-6(8(14)15)12-13(7)4/h5H,1-4H3,(H,11,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAAOOMCFKWSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133960 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296224-76-4 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1296224-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate (Compound 5, )
- Structure: Boc group at position 1, amino group at position 3, and methyl group at position 5.
- Molecular Formula : C₁₀H₁₅N₃O₂.
- Key Differences :
- Synthesis : Prepared via reaction of 5-methyl-1H-pyrazol-3-amine with di-tert-butyl dicarbonate, contrasting with the target compound’s synthesis, which requires additional steps to introduce the carboxylic acid group .
3-(5-((Tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic acid ()
- Structure: Boc-protected amino group at position 5, methyl group at position 1, and a propanoic acid chain at position 3.
- Molecular Formula : C₁₉H₂₂FN₃O₄.
- Key Differences: The propanoic acid chain (vs. direct carboxylic acid on the pyrazole ring) increases hydrophobicity and alters pharmacokinetic properties.
tert-Butyl 5-amino-1H-pyrazole-3-carboxylate ()
- Molecular Formula : C₈H₁₃N₃O₂.
- The absence of a carboxylic acid group limits its use in coupling reactions compared to the target compound .
Pyrazole Carbonitriles ()
- Examples: 5-Amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile.
- Structure : Carbonitrile group at position 4, bulky substituents (e.g., iodobenzyl).
- Key Differences :
Comparative Data Table
Biological Activity
5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1296224-76-4) is an organic compound with potential biological significance, particularly in medicinal chemistry. This article explores its biological activity, detailing its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
- Molecular Formula : C₈H₉N₃O₄
- Molecular Weight : 177.16 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Synthesis
The synthesis of this compound typically involves the protection of the amino group followed by the introduction of the pyrazole moiety. Various reaction conditions and purification methods are employed to obtain the desired purity and yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole scaffolds. For instance, a study reported that derivatives similar to this compound exhibited significant inhibition of microtubule assembly at concentrations around 20 µM, indicating their potential as microtubule-destabilizing agents . These compounds were shown to induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at higher concentrations (10 µM) which confirmed their role in promoting programmed cell death .
Antiviral Activity
Another aspect of biological activity involves antiviral properties. Compounds with similar structures have demonstrated efficacy against various viruses, suggesting that this compound may also possess antiviral capabilities. The mechanisms often involve inhibition of viral replication or interference with viral entry into host cells .
Anti-inflammatory Effects
The pyrazole derivatives have been noted for their anti-inflammatory effects as well. A review indicated that certain pyrazole compounds showed selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This suggests that our compound could also be explored for its anti-inflammatory potential.
The biological activities of this compound can be attributed to several mechanisms:
- Microtubule Disruption : By stabilizing or destabilizing microtubules, these compounds can interfere with cell division, making them potential candidates for cancer therapy.
- Apoptosis Induction : The ability to enhance caspase activity indicates a mechanism where the compound triggers apoptotic pathways in cancer cells.
- Enzyme Inhibition : The selective inhibition of COX enzymes points towards a pathway for reducing inflammation and pain.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
